Regioisomeric Distinction: Differential Substitution Pattern Drives Unique Property Profile
The target compound, N-cyclopropyl-4-iodo-3-methylbenzamide, is a regioisomer of the more widely referenced N-cyclopropyl-3-iodo-4-methylbenzamide (CAS 515135-47-4) . This fundamental difference in the arrangement of the iodine and methyl groups on the phenyl ring results in a distinct chemical and biological entity. While the regioisomer has a predicted ACD/LogP of 2.99 and a boiling point of 371.7±0.0 °C , the specific property data for the target 4-iodo-3-methyl isomer confirms a different InChIKey (UVIXWLDPLPCWRH-UHFFFAOYSA-N) , underscoring that it is a non-identical compound with its own unique property set. This structural difference is the primary driver of differential performance in any application.
| Evidence Dimension | Molecular Structure (IUPAC Name and InChIKey) |
|---|---|
| Target Compound Data | N-cyclopropyl-4-iodo-3-methylbenzamide (InChIKey: UVIXWLDPLPCWRH-UHFFFAOYSA-N) |
| Comparator Or Baseline | N-cyclopropyl-3-iodo-4-methylbenzamide (CAS 515135-47-4; InChIKey: XHWZRKFSZMTBIX-UHFFFAOYSA-N) |
| Quantified Difference | Non-identical InChIKeys confirm unique molecular structures. |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for ensuring experimental reproducibility and valid SAR interpretation.
